Physicochemical Profiling and Experimental Methodologies for cis-1-Cbz-3-Methyl-Pyrrolidine-2-Carboxylic Acid
Physicochemical Profiling and Experimental Methodologies for cis-1-Cbz-3-Methyl-Pyrrolidine-2-Carboxylic Acid
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the handling, characterization, and synthetic integration of sterically hindered, conformationally restricted amino acids. cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a critical building block in the design of peptidomimetics, targeted protein degraders (PROTACs), and conformationally constrained drug candidates.
The strategic value of this molecule lies in its dual-functional nature: the Cbz (carboxybenzyl) group provides necessary lipophilicity and orthogonal deprotection capabilities, while the C3-methyl group restricts the pyrrolidine ring pucker. This guide synthesizes the physicochemical properties of this compound with field-proven, self-validating experimental protocols, ensuring scientific integrity and reproducibility in your drug development workflows.
Structural & Physicochemical Properties
Understanding the baseline physicochemical metrics of this compound is essential for predicting its behavior in both chromatographic systems and biological assays. The properties of the cis-isomer (e.g., the (2S,3S) or (2R,3R) configuration) are summarized below, benchmarked against standard N-protected proline derivatives (1).
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Stereochemistry | cis configuration (C2-COOH and C3-CH₃ on the same face) |
| pKa (Carboxylic Acid) | ~3.8 - 4.0 (2) |
| LogP | ~2.2 |
| Topological Polar Surface Area (TPSA) | 66.8 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 4 |
Mechanistic Insights: Conformational Dynamics & Stereochemistry
To effectively utilize this molecule, one must understand the causality behind its structural behavior.
The C3-Methyl Effect: The presence of the methyl group cis to the C2-carboxylic acid induces significant steric compression. This steric clash biases the pyrrolidine ring into a specific envelope or half-chair conformation (typically Cγ-endo). In drug design, this pre-organization is highly desirable as it reduces the entropic penalty upon binding to a target protein receptor.
The N-Cbz Rotamer Phenomenon: The N-Cbz carbamate bond possesses partial double-bond character due to resonance. This creates a rotational barrier (~16-18 kcal/mol) that leads to the existence of cis and trans rotamers. At room temperature, this slow rotation causes signal duplication in NMR spectroscopy, a phenomenon that is frequently—and incorrectly—misidentified as chemical impurity (3).
Logical Relationship: Conformational and chemical influence of functional groups.
Analytical Characterization Protocols
Trustworthiness: A Self-Validating VT-NMR Protocol
When analyzing this compound via ¹H NMR at 298 K, the spectrum will display duplicated peaks. To prevent false rejection of pure batches, use this self-validating Variable Temperature (VT) NMR protocol:
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Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.
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Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the presence of doubled signals (especially for the C2-H and Cbz-CH₂ protons).
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Thermal Shift: Heat the NMR probe to 340 K (67 °C) and allow the sample to equilibrate for 5 minutes. Re-acquire the spectrum.
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Causality & Validation Logic: At elevated temperatures, the thermal energy exceeds the rotational barrier of the carbamate C-N bond. The rotamers interconvert rapidly on the NMR timescale, causing the doubled peaks to coalesce into a single, sharp set of signals. If the peaks coalesce, the batch is pure. If any minor peaks remain distinct and uncoalesced at 340 K, they are definitively identified as structural impurities.
HPLC-UV Protocol
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Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase:
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Phase A: Water + 0.1% TFA
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Phase B: Acetonitrile + 0.1% TFA
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Causality of Acidic Modifier: The pKa of the C2-carboxylic acid is ~3.9. Without an acidic modifier, the compound exists as a mixture of neutral and anionic species, leading to severe peak tailing. Adding 0.1% TFA drops the pH to ~2.0, fully protonating the carboxylic acid (pH < pKa - 2), ensuring a sharp, symmetrical peak.
Synthetic Utility and Handling
Experimental Workflow: Sterically Hindered Peptide Coupling
The cis-3-methyl group creates a sterically demanding environment directly adjacent to the C2-carboxylic acid, rendering standard coupling reagents (like DCC or EDC) highly inefficient.
Expertise & Experience: The Causality of HATU Selection We utilize HATU because it contains a 7-azabenzotriazole moiety. The nitrogen at position 7 provides anchomeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine. This internal base effect accelerates the coupling rate significantly, overcoming the steric bulk of the cis-3-methyl group.
Step-by-Step Protocol:
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Activation: Dissolve 1.0 eq of cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration). Add 3.0 eq of DIPEA. Stir for 5 minutes at room temperature to form the active ester.
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Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.
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Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over Na₂SO₄ and concentrate.
Experimental Workflow: Cbz Deprotection (Hydrogenolysis)
The Cbz group is orthogonal to acid-labile protecting groups (like Boc or t-Bu) and is cleaved via catalytic hydrogenolysis.
Step-by-Step Protocol:
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Setup: Dissolve the coupled product in MeOH (0.1 M). Add 10% Pd/C (10% w/w relative to the substrate).
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Reaction: Purge the flask with N₂ (3x), then introduce H₂ gas via a balloon or Parr shaker (30 psi). Stir vigorously at room temperature for 4 hours.
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Mechanistic Causality: The palladium catalyst facilitates oxidative addition into the benzyl-oxygen bond. Subsequent reductive elimination releases toluene, and the resulting carbamic acid spontaneously decarboxylates (releasing CO₂) to yield the free secondary amine.
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Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Wash the pad with excess MeOH and concentrate the filtrate under reduced pressure.
Experimental Workflow: Sterically hindered peptide coupling and subsequent Cbz deprotection.
References
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Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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Opioids as Enantioselective Organocatalysts (NMR Coalescence of N-Cbz Rotamers) Source: DORAS | DCU Research Repository URL:[Link]
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Photoredox-Catalyzed Multicomponent Synthesis of Functionalized γ-Amino Butyric Acids Source: ACS Publications URL:[Link]
